2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride
Description
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanone moiety with an amino group
Properties
Molecular Formula |
C9H9ClF3NO2 |
|---|---|
Molecular Weight |
255.62 g/mol |
IUPAC Name |
2-amino-1-[3-(trifluoromethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13;/h1-4H,5,13H2;1H |
InChI Key |
XXFUOKJFNDAZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethoxy)benzaldehyde as the starting material.
Formation of the Schiff Base: The benzaldehyde is reacted with an amine, such as methylamine, to form the Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form a different amine derivative.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Different amine derivatives.
Substitution: Various substituted phenyl compounds.
Scientific Research Applications
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the binding affinity of the compound to various receptors and enzymes, leading to specific biological effects. The exact mechanism may vary depending on the application and the specific molecular targets involved.
Comparison with Similar Compounds
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride is similar to other compounds with trifluoromethoxy groups, such as:
2-Amino-6-(trifluoromethoxy)benzoxazole: Used in medicinal chemistry for neuroprotective properties.
3-(Trifluoromethoxy)benzaldehyde: A common starting material in organic synthesis.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
